molecular formula C8H12N2O2 B1298364 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 705269-96-1

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1298364
M. Wt: 168.19 g/mol
InChI Key: VXCAGHJDPUBMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a core structure in various compounds with potential biological activities. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to yield a wide range of derivatives with diverse properties and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, a closely related compound, was achieved through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared from propargyl alcohol through oxidation, esterification, addition, methylation, and hydrolysis, with a purity of 98% . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents at different positions on the ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies, revealing intermolecular hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid moiety, in particular, can engage in reactions such as esterification, amidation, and decarboxylation. The reactivity can be further influenced by substituents on the pyrazole ring, as seen in the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, where the introduction of a difluoromethyl group was a key step .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the carboxylic acid group and the stability of the molecule. The crystal packing and intermolecular interactions, such as hydrogen bonding, can also impact the compound's solubility, melting point, and other physical properties. Spectroscopic evaluations, such as FT-IR and NMR, provide insights into the electronic environment of the atoms within the molecule, which is essential for understanding its reactivity and potential applications .

Scientific Research Applications

  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
    • Method : The compounds were synthesized and their activities were tested by an in vitro mycelia growth inhibition assay .
    • Results : Most of the compounds displayed moderate to excellent activities .
  • D-amino acid oxidase (DAO) Inhibitor

    • Field : Biochemistry
    • Application : 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Method : The compound is used to inhibit DAO and protect cells from oxidative stress .
    • Results : The compound specifically prevents formalin-induced tonic pain .
  • Synthesis of Sildenafil

    • Field : Pharmaceutical Chemistry
    • Application : 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester, a related compound, is an intermediate for the synthesis of Sildenafil .
    • Method : The compound is used as an intermediate in the synthesis process .
    • Results : The successful synthesis of Sildenafil, a phosphodiesterase V inhibitor .
  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents .
    • Method : The compounds are studied using in silico molecular docking .
    • Results : The study is aimed at developing potential antimicrobial agents .
  • Fungicides

    • Field : Agricultural Chemistry
    • Application : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .
    • Method : The compound is used as an intermediate in the synthesis of fungicides .
    • Results : The fungicides have been effective in controlling a broad spectrum of fungal species .
  • Antibacterial, Anti-inflammatory, Anti-cancer, Analgesic, Anticonvulsant, Anthelmintic, Antioxidant, and Herbicidal Properties

    • Field : Medicinal and Agricultural Chemistry
    • Application : Pyrazole derivatives, including those related to 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, have been found to possess a wide range of biological properties .
    • Method : The compounds are synthesized and their activities are tested against various biological targets .
    • Results : The compounds have shown promising results in various biological assays .
  • Inhibition of Succinate Dehydrogenase

    • Field : Biochemistry
    • Application : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound which is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .
    • Method : The compound is used as an intermediate in the synthesis of fungicides .
    • Results : The fungicides have been effective in controlling a broad spectrum of fungal species .
  • Synthesis of Pyrazole Acid

    • Field : Organic Chemistry
    • Application : The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto .
    • Method : The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom .
    • Results : This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .

properties

IUPAC Name

3-methyl-1-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCAGHJDPUBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354656
Record name 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

CAS RN

705269-96-1
Record name 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.